molecular formula C21H19F6N5O2S B12141560 C21H19F6N5O2S

C21H19F6N5O2S

Cat. No.: B12141560
M. Wt: 519.5 g/mol
InChI Key: OBNVNMHIWDYTAB-UHFFFAOYSA-N
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Description

The compound with the molecular formula C21H19F6N5O2S is a complex organic molecule that features a combination of fluorinated aromatic rings, a pyrazole core, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C21H19F6N5O2S typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Core: The pyrazole ring is synthesized through the condensation of a hydrazine derivative with a 1,3-diketone.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: mCPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, NaBH4

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products:

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Amines or alcohols from nitro or carbonyl groups.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its fluorinated aromatic rings make it a candidate for the development of advanced materials with unique electronic properties.

Biology:

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound in drug discovery.

    Protein Binding: Its structure allows for strong interactions with biological macromolecules, useful in studying protein-ligand interactions.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly in targeting diseases involving specific enzymes or receptors.

Industry:

    Polymer Science: Its incorporation into polymers can enhance material properties like thermal stability and chemical resistance.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

    Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Molecular Targets and Pathways:

    Enzymes: Specific enzymes involved in metabolic pathways.

    Receptors: Cellular receptors involved in signal transduction.

Comparison with Similar Compounds

    C21H19F6N5O3S: A similar compound with an additional oxygen atom, potentially altering its reactivity and biological activity.

    C21H19F6N5O2Se: A selenium analog, which may have different electronic properties and biological effects.

Uniqueness:

    Fluorination: The high degree of fluorination in C21H19F6N5O2S imparts unique electronic properties and enhances its stability.

    Thiophene Moiety:

This detailed article provides a comprehensive overview of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H19F6N5O2S

Molecular Weight

519.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H19F6N5O2S/c1-11(2)34-16-5-3-4-12(6-16)18-30-31-19(32(18)28)35-10-17(33)29-15-8-13(20(22,23)24)7-14(9-15)21(25,26)27/h3-9,11H,10,28H2,1-2H3,(H,29,33)

InChI Key

OBNVNMHIWDYTAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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